molecular formula C8H10Cl3NO2S B2768154 Methyl 2-amino-3-(2,5-dichlorothiophen-3-yl)propanoate hydrochloride CAS No. 2375267-61-9

Methyl 2-amino-3-(2,5-dichlorothiophen-3-yl)propanoate hydrochloride

Cat. No.: B2768154
CAS No.: 2375267-61-9
M. Wt: 290.58
InChI Key: JOCRQCSBGWXYMK-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(2,5-dichlorothiophen-3-yl)propanoate hydrochloride is a chemical compound with the molecular formula C8H9Cl2NO2S·HCl. It is a derivative of thiophene, a sulfur-containing heterocyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(2,5-dichlorothiophen-3-yl)propanoate hydrochloride typically involves the reaction of 2,5-dichlorothiophene with appropriate reagents to introduce the amino and ester functional groups. One common method involves the use of methyl acrylate and ammonia in the presence of a catalyst to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(2,5-dichlorothiophen-3-yl)propanoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Methyl 2-amino-3-(2,5-dichlorothiophen-3-yl)propanoate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(2,5-dichlorothiophen-3-yl)propanoate hydrochloride involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or interact with cellular receptors to exert its effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-3-(2,5-dichlorothiophen-3-yl)propanoate hydrochloride is unique due to the presence of the dichlorothiophene moiety, which imparts specific electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or materials with unique electronic properties .

Properties

IUPAC Name

methyl 2-amino-3-(2,5-dichlorothiophen-3-yl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO2S.ClH/c1-13-8(12)5(11)2-4-3-6(9)14-7(4)10;/h3,5H,2,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCRQCSBGWXYMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=C(SC(=C1)Cl)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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